molecular formula C17H12FN5O3S B11214081 2-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile

2-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile

Cat. No.: B11214081
M. Wt: 385.4 g/mol
InChI Key: JHMBBKPLNNDPLL-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a quinazolinone core, a nitro group, and a benzonitrile moiety, making it a versatile material for various studies.

Preparation Methods

The synthesis of 2-{[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives under specific conditions Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfanylidene group can be oxidized to a sulfoxide or sulfone.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile stands out due to its unique combination of functional groups. Similar compounds include:

    Quinazolinone derivatives: Known for their diverse biological activities.

    Nitrobenzonitrile derivatives: Studied for their potential use in various applications.

The presence of the fluoro, sulfanylidene, and nitro groups in this compound provides it with unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H12FN5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile

InChI

InChI=1S/C17H12FN5O3S/c18-11-1-3-15-13(8-11)16(24)22(17(27)21-15)6-5-20-14-4-2-12(23(25)26)7-10(14)9-19/h1-4,7-8,20H,5-6H2,(H,21,27)

InChI Key

JHMBBKPLNNDPLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCN2C(=O)C3=C(C=CC(=C3)F)NC2=S

Origin of Product

United States

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